molecular formula C21H22N4O5S2 B2630917 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide CAS No. 333747-35-6

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide

Cat. No. B2630917
CAS RN: 333747-35-6
M. Wt: 474.55
InChI Key: JTMXKANPYIHRQI-UHFFFAOYSA-N
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Description

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide” is a derivative of Sulfadimethoxine, a long-acting sulfonamide antibacterial .


Synthesis Analysis

The compound was synthesized and characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of the compound was characterized by applying 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .


Chemical Reactions Analysis

The compound inhibited zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .


Physical And Chemical Properties Analysis

The compound is a slightly brown solid with a melting point of 126–130 °C . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .

Scientific Research Applications

Cocrystal Formation and Solid-State Characterization

The compound has been investigated for its ability to form cocrystals. Cocrystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. Researchers have successfully prepared cocrystals of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide using various techniques such as milling, solution, or slurry crystallization . These cocrystals exhibit distinct crystal structures, polymorphs, and hydrates. The study of their solid-state properties, including X-ray powder diffraction, thermal analysis, and hydrogen bonding patterns, provides valuable insights for drug formulation and design.

Materials Science Applications

The compound’s unique structure and ability to form cocrystals make it interesting for materials science. Researchers may explore its use in drug delivery systems, polymers, or functional materials.

Mechanism of Action

The compound has an immunomodulatory effect against generalized inflammatory response . It significantly downregulated the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalized inflammation . It also upregulated the expression of anti-inflammatory cytokine IL-10 .

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Future Directions

The results revealed that the new acyl derivative of sulfadimethoxine has therapeutic potential for various chronic inflammatory illnesses . It has an immunomodulatory effect against generalized inflammatory response with non-toxicity both in vitro and in vivo .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-29-20-14-18(23-21(24-20)30-2)25-32(27,28)17-10-8-15(9-11-17)22-19(26)12-13-31-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMXKANPYIHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide

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